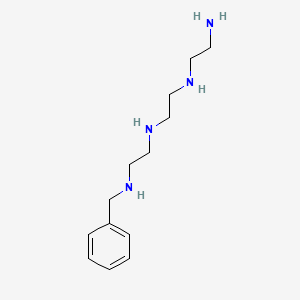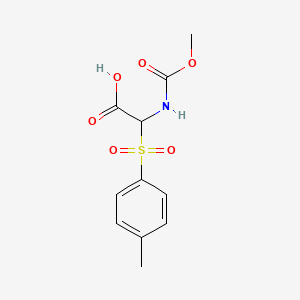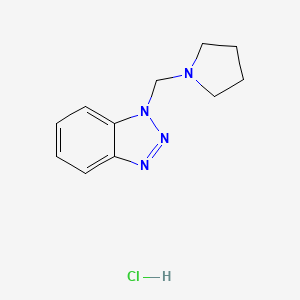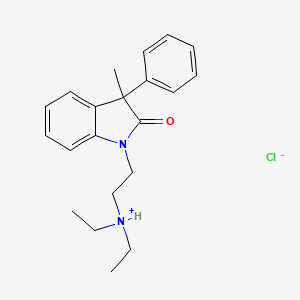
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride typically involves the condensation of indole derivatives with appropriate amines and aldehydes. One common method is the Knoevenagel condensation reaction, which involves the reaction of an indole derivative with an aldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated indole derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications in medicinal chemistry.
Applications De Recherche Scientifique
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and ligand in various chemical reactions.
1,3-Dihydro-2H-imidazol-2-one derivatives: Known for their synthesis and applications in pharmaceutical chemistry.
Uniqueness
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity
Propriétés
Numéro CAS |
37129-56-9 |
|---|---|
Formule moléculaire |
C21H27ClN2O |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
diethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-4-22(5-2)15-16-23-19-14-10-9-13-18(19)21(3,20(23)24)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H |
Clé InChI |
QLWBPTBQKCFUBG-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=CC=CC=C2C(C1=O)(C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


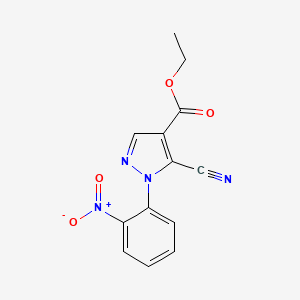
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
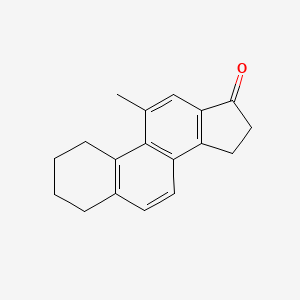
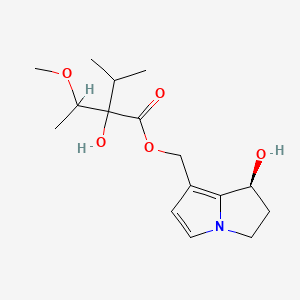
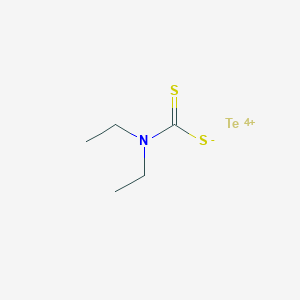
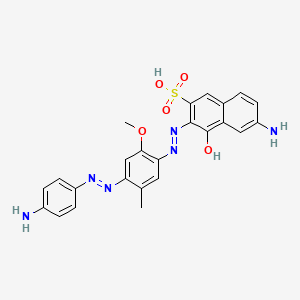

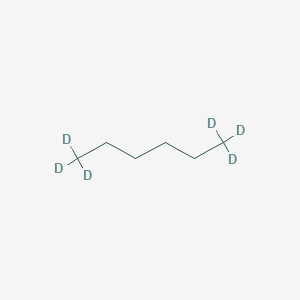
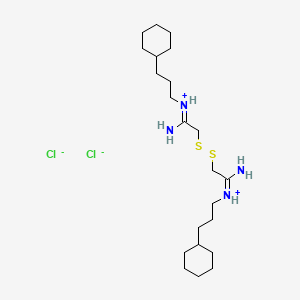
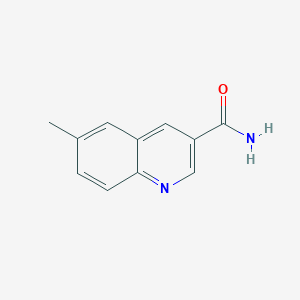
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
